molecular formula C24H23N5O4 B3969882 N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3969882
M. Wt: 445.5 g/mol
InChI Key: JBQIHIHAWCCCDI-UHFFFAOYSA-N
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Description

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique structural features, which include a benzotriazole ring, a butylphenyl group, and a methoxy-nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring. The butylphenyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the benzotriazole derivative with 4-methoxy-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to form corresponding quinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Quinones: Resulting from the oxidation of the compound.

    Substituted Derivatives: Obtained through nucleophilic substitution reactions.

Scientific Research Applications

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a UV absorber and stabilizer in various materials, including plastics and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a UV absorber, protecting materials from UV-induced degradation. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide: A similar compound with a propanamide group instead of the methoxy-nitrobenzamide moiety.

    N-{[2-(4-Butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-nitrobenzamide: Another derivative with a carbamothioyl group.

Uniqueness

N-[2-(4-butylphenyl)-2H-benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide stands out due to its combination of a benzotriazole ring, a butylphenyl group, and a methoxy-nitrobenzamide moiety

Properties

IUPAC Name

N-[2-(4-butylphenyl)benzotriazol-5-yl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-3-4-5-16-6-10-19(11-7-16)28-26-20-12-9-18(15-21(20)27-28)25-24(30)17-8-13-23(33-2)22(14-17)29(31)32/h6-15H,3-5H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQIHIHAWCCCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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